REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[C:6]=1C(O)=O>S([O-])([O-])(=O)=O.[Cu+2].N1C2C(=CC=CC=2)C=CC=1>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
13.45 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=C(C1C(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was dried
|
Type
|
DISTILLATION
|
Details
|
distilled under atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |